molecular formula C12H12O2 B054169 (2-Methyl-5-phenylfuran-3-yl)methanol CAS No. 111787-91-8

(2-Methyl-5-phenylfuran-3-yl)methanol

Cat. No.: B054169
CAS No.: 111787-91-8
M. Wt: 188.22 g/mol
InChI Key: YDHRCRWVQWYBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5-phenylfuran-3-yl)methanol is a high-purity, furan-based chemical building block of significant interest in medicinal chemistry and materials science. Its core structure combines a substituted furan ring, a common motif in bioactive molecules and natural products, with a phenyl group and a benzylic hydroxymethyl functional group. This unique architecture makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds, particularly in the development of potential pharmaceutical candidates. The hydroxymethyl group serves as a key handle for further synthetic elaboration, enabling conjugation, esterification, or oxidation to the corresponding aldehyde, thereby expanding its utility in structure-activity relationship (SAR) studies and library synthesis. Researchers value this compound for exploring furan derivatives as ligands for various biological targets or as core structures in the design of organic electronic materials and fluorescent probes due to the potential for π-orbital conjugation across the system. It is supplied strictly for research applications and is an essential tool for chemists and biochemists engaged in synthetic method development and drug discovery programs.

Properties

IUPAC Name

(2-methyl-5-phenylfuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHRCRWVQWYBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380071
Record name (2-methyl-5-phenylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111787-91-8
Record name (2-methyl-5-phenylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 5 Phenylfuran 3 Yl Methanol and Analogous Furan Derivatives

Classical and Contemporary Approaches to Furan (B31954) Ring Construction

The construction of the furan scaffold is a cornerstone of heterocyclic chemistry. Over the years, numerous methods have been developed, each with its own advantages regarding substrate scope, efficiency, and reaction conditions.

One of the most fundamental and widely used methods for synthesizing substituted furans is the Paal–Knorr synthesis, first reported in 1884. wikipedia.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the corresponding furan. organic-chemistry.orguobaghdad.edu.iq The versatility of this method allows for the synthesis of a wide array of furan derivatives, as the substituents on the resulting furan ring are determined by the structure of the starting 1,4-diketone. wikipedia.org

The mechanism of the Paal–Knorr furan synthesis proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org This intramolecular attack forms a cyclic hemiacetal intermediate, which subsequently undergoes dehydration to yield the aromatic furan ring. wikipedia.orgalfa-chemistry.com The rate-determining step is the ring formation itself. alfa-chemistry.com

A variety of catalysts can be employed to facilitate this transformation. Protic acids such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are commonly used. alfa-chemistry.com Lewis acids like zinc chloride and dehydrating agents such as phosphorus pentoxide (P₂O₅) or acetic anhydride (B1165640) are also effective. wikipedia.orgalfa-chemistry.com Modern adaptations have sought to improve the reaction conditions. For instance, microwave-assisted Paal-Knorr reactions have been developed, often leading to significantly reduced reaction times and improved yields. organic-chemistry.org Furthermore, catalysts like phosphoric acid and titanium tetrachloride have been used to promote the cyclization under specific conditions. researchgate.netresearchgate.net

Catalyst/ReagentConditionsNotes
Protic Acids (e.g., H₂SO₄, HCl)Aqueous or anhydrousClassical and widely used method. wikipedia.orgalfa-chemistry.com
Lewis Acids (e.g., ZnCl₂, BF₃·Et₂O)AnhydrousEffective for substrates sensitive to strong protic acids. alfa-chemistry.com
Dehydrating Agents (e.g., P₂O₅)AnhydrousDrives the reaction by removing water. uobaghdad.edu.iqalfa-chemistry.com
Microwave Irradiation-Accelerates the reaction, reducing time from hours to minutes. organic-chemistry.org
Phosphoric AcidOrganic-solvent-freeCan serve as both catalyst and solvent, offering a greener alternative. researchgate.net

Beyond the Paal-Knorr synthesis, a variety of other cyclization strategies have been developed for assembling the furan ring. Metal-catalyzed reactions are particularly prominent in contemporary organic synthesis. Gold-catalyzed cyclization of (Z)-enynols provides a regioselective route to substituted furans under mild conditions. researchgate.net Similarly, gold nanoparticles supported on titanium dioxide can catalyze the cycloisomerization of conjugated allenones into furans. organic-chemistry.org

Multicomponent reactions (MCRs), where multiple starting materials react in a single operation to form a product containing structural features from each component, offer a highly efficient approach to complex molecules. Several MCRs have been designed for the synthesis of substituted furans. One such strategy combines aqueous succinaldehyde, primary amines, and isatins in a one-pot catalytic process to access β-substituted pyrroles, showcasing a pathway that can be adapted for furan synthesis. researchgate.net

Another innovative one-pot method involves a tandem Wittig reaction, conjugate reduction, and Paal-Knorr reaction sequence to produce di- or trisubstituted furans. organic-chemistry.org This approach is notable for its efficiency and the recycling of chemical waste from one step to catalyze the next. organic-chemistry.org The combination of triazole-gold and copper catalysts has also enabled a one-pot, three-step cascade reaction to generate di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org

Targeted Synthesis of (2-Methyl-5-phenylfuran-3-yl)methanol Precursors

The synthesis of a specific molecule like this compound requires strategies that not only form the furan ring but also install the correct substituents—a methyl group at C2, a phenyl group at C5, and a hydroxymethyl group at C3—in the correct positions. This is typically achieved by synthesizing a stable precursor, such as an ester or a carboxylic acid, which can then be reduced to the target alcohol.

While building the furan ring from acyclic precursors is common, another strategy involves modifying an existing furan ring. Furfural, a readily available aldehyde derived from biomass, is a common starting point for such derivatizations. Although direct pathways from furfural to this compound are not prominently documented, general principles of furan chemistry allow for hypothetical routes. This would involve a series of reactions to introduce the necessary phenyl, methyl, and hydroxymethyl (or its precursor) groups onto the furan scaffold, though this approach can be challenging due to regioselectivity issues.

The most direct methods for synthesizing the specific substitution pattern of this compound involve constructing the ring with the substituents already in place or adding them to a pre-formed furan derivative.

A documented route to a direct precursor, 2-methyl-5-phenylfuran-3-carboxylic acid, involves a multi-step sequence. The synthesis begins with the reaction of sodium ethyl acetoacetate and phenacyl bromide to form an ethyl-2-acetyl-4-oxo-4-arylbutanone. This 1,4-dicarbonyl intermediate is then subjected to cyclization using phosphorus pentoxide, which is a variation of the Paal-Knorr synthesis, to yield the ethyl ester of 2-methyl-5-phenylfuran-3-carboxylic acid. The final step is the saponification (hydrolysis) of the ester to produce the carboxylic acid. This carboxylic acid is a direct precursor to the target alcohol, which can be obtained via reduction using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Another documented method for creating the 2-methyl-5-phenylfuran core involves a diazonium coupling reaction. In this approach, a diazonium salt generated from an aniline derivative is coupled with methyl 2-methylfuran-3-carboxylate, catalyzed by copper(II) chloride. This reaction introduces the phenyl group at the C5 position of the furan ring. The resulting ester can then be hydrolyzed to the carboxylic acid and subsequently reduced to this compound.

Precursor CompoundSynthetic MethodKey ReagentsResulting Intermediate
Sodium ethyl acetoacetate & Phenacyl bromideAlkylation followed by Paal-Knorr CyclizationP₂O₅Ethyl 2-methyl-5-phenylfuran-3-carboxylate
Methyl 2-methylfuran-3-carboxylate & AnilineDiazonium couplingHNO₂, CuCl₂Methyl 2-methyl-5-phenylfuran-3-carboxylate

Catalytic Strategies in the Synthesis of Furanmethanols

The synthesis of the furan ring itself and its subsequent functionalization are often achieved through powerful catalytic methods. These strategies offer high efficiency, selectivity, and atom economy, making them central to modern organic synthesis.

Transition-Metal-Catalyzed Furan Synthesis

Transition metals are versatile catalysts for constructing the furan scaffold from various acyclic precursors. arkat-usa.orgcoopstfelicien.com These methods are attractive because they can assemble multiply substituted furans from readily available starting materials under mild conditions. arkat-usa.org

Several metals have proven effective in catalyzing the cyclization reactions that form the furan ring:

Gold (Au): Gold salts, such as AuCl₃, are highly effective catalysts. For instance, propargyl ketones can be cyclized in the presence of catalytic amounts of AuCl₃ at room temperature to produce furans in nearly quantitative yields. arkat-usa.org Gold catalysis also enables cascade cyclizations, forming complex furan structures. arkat-usa.org

Palladium (Pd): Palladium catalysts are widely used in coupling and cycloisomerization reactions to form furans. hud.ac.uk For example, a palladium-catalyzed cross-coupling cyclization can produce tetrasubstituted furans from allenyl ketones and aryl halides. arkat-usa.org

Copper (Cu): Copper-catalyzed reactions provide another important route to furans. One such method is the intramolecular O-vinylation of ketones with vinyl bromides, which can produce a range of 2,5-disubstituted and 2,3,5-trisubstituted furans. hud.ac.uk

Iron (Fe): Earth-abundant and non-precious metals like iron are also used. One-pot processes using iron(III) catalysts for halogenation followed by iron- or copper-catalyzed O-arylation can synthesize benzo[b]furans from simple ketones. acs.org

The table below summarizes various transition-metal-catalyzed approaches to furan synthesis.

CatalystStarting MaterialsProduct TypeReference
AuCl₃Propargyl ketonesSubstituted furans arkat-usa.org
Palladium (unspecified)Allenyl ketones, p-iodoanisoleTetrasubstituted furans arkat-usa.org
Copper (unspecified)Ketones, vinyl bromidesDi- and trisubstituted furans hud.ac.uk
Iron(III) / Copper(I)1-ArylketonesBenzo[b]furans acs.org

Metal-Free Catalytic Approaches for Furan Functionalization

While transition metals are powerful, there is growing interest in metal-free catalytic systems to avoid issues of cost and metal contamination. mdpi.comnih.gov These methods often rely on base catalysis or organocatalysis to achieve the desired transformations. mdpi.com

A notable metal-free approach involves the base-catalyzed reaction of α-hydroxy ketones with cyano compounds to produce tetrasubstituted furans. mdpi.comresearchgate.net This method uses readily available starting materials and proceeds under relatively mild conditions with good functional group tolerance and high yields. mdpi.com Another strategy is the base-promoted domino reaction of β-keto compounds with vinyl dichlorides, which provides straightforward access to 2,3-disubstituted and 2,3,5-trisubstituted furans. researchgate.net Directed ortho-lithiation is another powerful metal-free tool for the regioselective functionalization of aromatic and heteroaromatic compounds, which can be applied to create precursors for furan synthesis. nih.gov

These metal-free methods offer advantages in terms of atomic economy and environmental impact by avoiding the need for expensive and potentially toxic metal catalysts. mdpi.comresearchgate.net

Chemo- and Regioselective Catalysis in Forming this compound Scaffolds

The synthesis of a specific isomer like this compound requires precise control over the placement of three different substituents on the furan ring, a challenge of chemo- and regioselectivity. Catalytic strategies are essential for directing the bond-forming reactions to the correct positions.

Achieving this specific substitution pattern often involves a multi-step approach where the furan ring is constructed with some substituents already in place. For instance, a Paal-Knorr furan synthesis or a related cyclization could be designed using a 1,4-dicarbonyl compound precursor that already contains the necessary methyl and phenyl groups at the correct relative positions. The subsequent functionalization to introduce the hydroxymethyl group at C-3 would then rely on regioselective reactions as described in section 2.2.3.

Alternatively, tandem catalytic processes can be employed. For example, a palladium-catalyzed process could involve a sequence of reactions, such as an amination followed by a C-H activation/arylation, to build a complex heterocyclic scaffold. nih.gov While this example is for carbazoles, the principles of controlling the sequence of bond-forming events using a single catalyst system are applicable. A hypothetical chemo- and regioselective synthesis of the this compound scaffold might involve a transition-metal-catalyzed coupling of three different components in a specific order to assemble the substituted furan ring in one pot. The key to such a strategy is the catalyst's ability to differentiate between multiple reactive sites and orchestrate the bond formations in a controlled manner. nih.gov

Advanced Synthetic Techniques for this compound Production

Beyond the choice of catalyst, the technology used to perform the synthesis can have a profound impact on efficiency, safety, and scalability. Modern techniques like microflow chemistry are being increasingly applied to the production of furan derivatives.

Microflow Reactor Technology for Efficient Furan Synthesis

Microflow reactor technology, which utilizes microfluidic devices for continuous flow synthesis, offers significant advantages over traditional batch processing. researchgate.net These reactors feature a high surface-area-to-volume ratio, which allows for enhanced heat and mass transfer, leading to better control over reaction conditions, higher efficiency, and improved safety. researchgate.net

This technology is particularly well-suited for reactions that are highly exothermic, involve unstable intermediates, or require precise control over residence time. The synthesis of nitrofuran pharmaceuticals, for example, involves the use of acetyl nitrate, an unstable and explosive reagent. chemistryviews.orgnih.gov By using a continuous flow platform, acetyl nitrate can be generated and consumed in situ, avoiding the need to handle or store the hazardous chemical directly. chemistryviews.orgnih.gov This approach dramatically improves the safety and reproducibility of the nitration of furfural, a key step in producing many furan-based active pharmaceutical ingredients. chemistryviews.org

Flow reactors also enable rapid optimization of reaction conditions, as multiple parameters can be screened in parallel. acs.orgresearchgate.net For the synthesis of furanmethanols, such as the reduction of furfural to furfuryl alcohol, microchannel flow reactors have been shown to achieve high yields (up to 90%) with short residence times (10 minutes). acs.orgresearchgate.net The continuous operation and high level of automation can lead to more sustainable and efficient production of valuable furan-based compounds. chemistryviews.org

Green Chemistry Principles in the Synthesis of Furan-Based Compounds

The synthesis of furan-based compounds, including structures analogous to this compound, is increasingly guided by the principles of green chemistry to enhance sustainability and minimize environmental impact. mdpi.comfrontiersin.orgcatalysis-summit.com This approach emphasizes the use of renewable feedstocks, the development of environmentally benign catalytic systems, and the optimization of reaction conditions to reduce waste and energy consumption. frontiersin.orgcatalysis-summit.com

A cornerstone of green chemistry in furan synthesis is the utilization of biomass as a renewable starting material. frontiersin.orgnih.gov Carbohydrates, such as C5 and C6 sugars derived from lignocellulosic biomass, are key precursors to valuable furan platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgacs.orgmdpi.com The conversion of these abundant and sustainable feedstocks into furan derivatives represents a significant shift away from petroleum-based synthesis routes. catalysis-summit.comacs.org For instance, chitin, the second most abundant biopolymer, can be transformed into nitrogen-containing furan derivatives, highlighting the diverse potential of biomass. rsc.org

Catalysis plays a pivotal role in the green synthesis of furans, with a focus on developing efficient and recyclable catalysts that operate under mild conditions. catalysis-summit.com Traditional soluble acid catalysts are often corrosive and difficult to separate from the reaction mixture, leading to waste generation. frontiersin.orgnih.gov Consequently, research has shifted towards heterogeneous catalysts and alternative reaction media.

Key Green Catalytic Strategies:

Ionic Liquids (ILs): ILs are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. nih.gov They can act as both solvents and catalysts in the dehydration of carbohydrates to HMF and furfural. nih.gov For example, acidic functionalized ILs have been shown to effectively catalyze these transformations in aqueous or alcohol media. nih.gov

Zeolites: These crystalline aluminosilicates are robust solid acid catalysts with well-defined pore structures. nih.gov Their thermal and chemical stability makes them suitable for biomass conversion processes. nih.gov The use of zeolites, such as H-ZSM-5, can facilitate the dehydration of glucose to HMF. frontiersin.org

Non-Noble Metal Catalysts: To reduce reliance on expensive and scarce precious metals, non-noble metals like iron, cobalt, nickel, and copper are being explored for biomass valorization. nih.gov These metals can exhibit comparable catalytic activity in reactions such as hydrogenation. nih.gov

Solid Organo-Catalysts: Materials like sulfonated graphitic carbon nitride have been developed as highly acidic and stable solid catalysts. nih.gov These catalysts are advantageous as they are accessible from benign starting materials and are recyclable. nih.gov

The optimization of reaction systems is another critical aspect of applying green chemistry principles. Biphasic reaction systems, for instance, can enhance the yield of furan derivatives by continuously extracting the product from the reactive phase, thereby preventing degradation and simplifying purification. frontiersin.org An example is the use of a NaCl aqueous solution/MIBK system, which has been shown to improve the conversion of glucose and the yield of HMF. frontiersin.org

The following table summarizes various green catalytic systems employed in the synthesis of furan derivatives from biomass.

Catalyst TypeFeedstockFuran DerivativeKey Advantages
Ionic LiquidsCarbohydratesHMF, FurfuralRecyclable, Low Vapor Pressure, Can Act as Both Solvent and Catalyst nih.govnih.gov
ZeolitesGlucoseHMFHigh Thermal and Chemical Stability, Shape Selectivity frontiersin.orgnih.gov
Non-Noble MetalsBiomass DerivativesVariousCost-Effective Alternative to Precious Metals nih.gov
Solid Organo-CatalystsCarbohydratesFuran DerivativesRecyclable, Stable, Derived from Benign Materials nih.gov

While significant progress has been made, challenges remain in the industrial-scale application of these green methodologies. The stability of key intermediates like HMF can be a limiting factor, leading to the formation of unwanted byproducts. mdpi.com Future research will likely focus on developing more robust catalytic systems and integrated one-pot reaction processes to improve efficiency and economic viability, further aligning the synthesis of furan-based compounds with the principles of sustainable chemistry. rsc.org

Chemical Reactivity and Transformations of 2 Methyl 5 Phenylfuran 3 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol functionality is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of various derivatives.

The hydroxymethyl group of (2-Methyl-5-phenylfuran-3-yl)methanol can be readily oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the final product. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would selectively convert the primary alcohol to (2-Methyl-5-phenylfuran-3-yl)carbaldehyde.

Stronger oxidizing agents, like the Jones reagent (chromium trioxide in sulfuric acid), can further oxidize the intermediate aldehyde to 2-Methyl-5-phenylfuran-3-carboxylic acid. However, the harsh acidic conditions of some strong oxidants can pose a risk of side reactions or degradation of the sensitive furan (B31954) ring. In studies on analogous furan compounds, such as methyl 5-(1-hydroxyethyl)-2-furoate, the Jones reagent has been successfully used to oxidize a secondary alcohol to a ketone. medcraveonline.com

Conversely, the corresponding aldehyde or carboxylic acid derivatives can be reduced back to the parent alcohol. For instance, the reduction of a furan aldehyde to a hydroxymethyl group can be achieved with high efficiency using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The hydroxyl group undergoes typical esterification reactions with carboxylic acids, acyl halides, or acid anhydrides, usually in the presence of an acid catalyst or a base like pyridine. For example, reaction with acetic anhydride (B1165640) would yield (2-Methyl-5-phenylfuran-3-yl)methyl acetate. cetjournal.itresearchgate.net Such reactions are common for modifying the properties of alcohol-containing natural products and are often performed under mild conditions to avoid degradation. medcraveonline.commedcraveonline.com Enzymatic esterification, using lipases, also presents a high-yield, selective method for producing furan esters. medcraveonline.com

Etherification can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

Table 1: Representative Esterification Reactions
ReactantReagentCatalyst/ConditionsProduct
This compoundAcetic AnhydridePyridine, Room Temperature(2-Methyl-5-phenylfuran-3-yl)methyl acetate
This compoundPropionyl ChlorideTriethylamine, CH₂Cl₂(2-Methyl-5-phenylfuran-3-yl)methyl propionate
This compoundBenzoic AcidH₂SO₄ (cat.), Toluene, Reflux(2-Methyl-5-phenylfuran-3-yl)methyl benzoate

The hydroxyl group itself is a poor leaving group, making direct nucleophilic substitution difficult. Therefore, it must first be converted into a more reactive functional group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).

A highly effective method for nucleophilic substitution on furan methanols involves the in situ generation of a highly reactive halomethylfuran intermediate. rsc.org For instance, treating this compound with an acid such as hydrobromic acid (HBr) would protonate the hydroxyl group, forming a good leaving group (water). rsc.org The subsequent departure of water generates a stabilized carbocation, which is then attacked by the bromide ion to form 3-(bromomethyl)-2-methyl-5-phenylfuran. This intermediate is highly reactive and can be immediately subjected to reaction with a variety of nucleophiles. rsc.org This strategy has been successfully employed in microflow reactors to synthesize various 2,5-disubstituted furans, suppressing undesired side reactions often associated with the instability of halomethylfurans. rsc.org

Table 2: Nucleophilic Substitution via Halide Intermediate
Activating AgentNucleophileProductReference
HBr (in situ)Sodium Azide (NaN₃)3-(Azidomethyl)-2-methyl-5-phenylfuran rsc.org
PBr₃Potassium Cyanide (KCN)(2-Methyl-5-phenylfuran-3-yl)acetonitrile rsc.org
SOCl₂Sodium Methoxide (NaOMe)3-(Methoxymethyl)-2-methyl-5-phenylfuran rsc.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Furan Ring

The furan ring is a π-electron-rich heterocycle, making it significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). numberanalytics.comchemicalbook.com Electron donation from the oxygen heteroatom activates the ring, with the highest electron density located at the α-positions (C2 and C5). chemicalbook.comquora.compearson.com Attack at these positions leads to a more stable carbocation intermediate, which can be stabilized by three resonance structures. chemicalbook.compearson.com

In this compound, both α-positions are already occupied. Therefore, any further electrophilic substitution must occur at the only available position, C4. Substitution at this β-position is generally less favorable as the resulting intermediate is less stable (stabilized by only two resonance structures). chemicalbook.com Nevertheless, under appropriate conditions, functionalization at C4 is possible. Standard electrophilic substitution reactions such as nitration (using mild reagents like acetyl nitrate), halogenation, sulfonation, and Friedel-Crafts acylation could potentially be used to introduce new functional groups onto the furan core at this position.

Halogenation of the furan ring is a key transformation for introducing a versatile functional group that can be used in subsequent cross-coupling reactions. quimicaorganica.org Due to the high reactivity of the furan ring, halogenation must often be performed under mild, controlled conditions (e.g., low temperature) to prevent polysubstitution or degradation. quimicaorganica.org For this compound, halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) would selectively introduce a halogen atom at the C4 position.

The resulting 4-halo-2-methyl-5-phenylfuran-3-yl)methanol serves as an excellent substrate for transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov Palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), or Sonogashira coupling (with terminal alkynes) can be used to form new carbon-carbon bonds at the C4 position. acs.orgnih.gov This two-step sequence of halogenation followed by cross-coupling provides a powerful synthetic route to elaborate the furan core and synthesize complex, polysubstituted furan derivatives. acs.orgnih.gov

Transformations of the Phenyl Substituent

The phenyl group attached to the furan ring at the 5-position can undergo various transformations, although its reactivity is influenced by the presence of the electron-rich furan ring. Generally, furan is more susceptible to electrophilic attack than benzene. numberanalytics.compearson.com This higher reactivity of the furan ring can direct reactions to occur on the furan itself rather than the phenyl substituent under certain conditions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions on the phenyl ring of this compound are feasible. However, the furan ring is significantly more activated towards electrophiles than the benzene ring. numberanalytics.compearson.com Electrophilic attack on furan preferentially occurs at the 2- and 5-positions (alpha-positions) due to the greater stabilization of the cationic intermediate. quora.compearson.com In this compound, since the 2- and 5-positions of the furan are already substituted, any electrophilic attack on the furan ring would be directed to the less reactive 4-position. This reduced reactivity of the available furan position might allow for competitive electrophilic substitution on the phenyl ring under carefully controlled conditions.

Common electrophilic substitution reactions that could be applied to the phenyl group include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effect of the furan-3-yl)methanol substituent on the phenyl ring would need to be considered. The furan ring is generally considered electron-donating, which would activate the ortho and para positions of the phenyl ring for electrophilic attack.

Catalytic Cross-Coupling Reactions:

Modern synthetic methods, particularly palladium- and nickel-catalyzed cross-coupling reactions, offer powerful tools for modifying the phenyl substituent. beilstein-journals.orgmdpi.comnih.gov If the phenyl group were to be pre-functionalized with a halide (e.g., bromo or iodo), it could readily participate in reactions like the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions would allow for the introduction of a wide variety of substituents onto the phenyl ring, creating a diverse library of derivatives.

For instance, a Suzuki-Miyaura coupling reaction could be employed to link a second aryl or heteroaryl group to the existing phenyl ring, generating biaryl structures. This is a common strategy in medicinal chemistry and materials science. nih.govpreprints.org

Reaction Type Reagents and Conditions Potential Product Feature Reference
NitrationHNO₃/H₂SO₄Introduction of a nitro group (-NO₂) numberanalytics.com
BrominationBr₂/FeBr₃Introduction of a bromo group (-Br) numberanalytics.com
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseFormation of a new C-C bond with an aryl group nih.gov
C-H Activation/ArylationAryl halide, Pd catalyst, baseDirect formation of a C-C bond with an aryl group mdpi.com

Ring-Opening and Degradation Pathways of the Furan Moiety

The furan ring in this compound is susceptible to various ring-opening and degradation reactions, particularly under oxidative or acidic conditions. The nature and position of the substituents (methyl, phenyl, and hydroxymethyl) play a crucial role in determining the course and outcome of these transformations. rsc.org

Oxidative Cleavage:

Furan rings can be cleaved by various oxidizing agents to yield 1,4-dicarbonyl compounds. This transformation is a synthetically useful method for accessing linear carbon skeletons from cyclic precursors. Common oxidants for this purpose include ozone (O₃), potassium permanganate (B83412) (KMnO₄), and various peroxy acids. The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a structurally related compound, has been extensively studied and can lead to various products, including 2,5-furandicarboxylic acid (FDCA) through oxidation of both the aldehyde and hydroxymethyl groups. nih.govbohrium.com For this compound, oxidative cleavage would be expected to break the furan ring, potentially leading to a substituted 1,4-dione derivative.

Acid-Catalyzed Hydrolysis:

Furan and its derivatives are generally unstable in the presence of strong acids. rsc.org Acid-catalyzed hydrolysis can lead to ring-opening to form 1,4-dicarbonyl compounds. The mechanism typically involves protonation of the furan oxygen, followed by nucleophilic attack of water and subsequent ring cleavage. The substituents on the furan ring can significantly influence the rate and products of this reaction. For example, studies on the acid-catalyzed ring opening of other substituted furans have shown that the reaction pathways and product distribution are highly dependent on the nature of these substituents. rsc.org In the case of this compound, the presence of the hydroxymethyl group could potentially participate in intramolecular reactions following the initial ring-opening.

Enzymatic Degradation:

Microorganisms have evolved pathways to degrade furan compounds, which can be toxic. mdpi.com These pathways often involve initial oxidation or reduction reactions catalyzed by enzymes. For example, the enzymatic oxidation of 5-hydroxymethylfurfural (HMF) is a known biological process. nih.govmdpi.com It is plausible that this compound could be a substrate for similar enzymatic systems. Microbial degradation could proceed via oxidation of the hydroxymethyl group to a carboxylic acid, followed by further enzymatic reactions leading to the cleavage of the furan ring. Studies on the enzymatic degradation of thiophene-based polyesters by cutinases suggest that enzymes can be effective in breaking down aromatic heterocyclic structures. nih.gov

Pathway Typical Conditions/Agents Expected Outcome Reference
Oxidative CleavageOzone, KMnO₄, Peroxy acidsFormation of a 1,4-dicarbonyl compound bohrium.com
Acid-Catalyzed HydrolysisStrong aqueous acid (e.g., HCl, H₂SO₄)Ring-opening to a 1,4-dicarbonyl compound rsc.org
Enzymatic DegradationMicrobial enzymes (e.g., oxidases, hydrolases)Stepwise degradation, potentially involving initial oxidation of the hydroxymethyl group nih.govmdpi.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR Spectroscopy for Aromatic and Aliphatic Resonances

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In the case of (2-Methyl-5-phenylfuran-3-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.7 ppm). The single proton on the furan (B31954) ring is expected to resonate in the heterocyclic aromatic region. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely produce a singlet, while the methyl group (-CH₃) protons attached to the furan ring would also yield a distinct singlet. The hydroxyl proton (-OH) signal can vary in position and is often broad.

While specific, experimentally verified ¹H NMR data for this compound is not widely available in peer-reviewed literature, predicted spectra suggest the following approximate chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

ProtonsPredicted Chemical Shift (δ ppm)Multiplicity
Phenyl-H~7.2 - 7.6Multiplet
Furan-H~6.5Singlet
-CH₂OH~4.5Singlet
-CH₃~2.2Singlet
-OHVariableSinglet (broad)

Carbon-13 NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum would show signals for the two quaternary carbons and the single methine carbon of the furan ring, as well as the four distinct carbons of the phenyl group (ipso, ortho, meta, and para). Additionally, signals for the methyl carbon and the methylene carbon of the hydroxymethyl group would be present in the aliphatic region of the spectrum.

As with ¹H NMR, published experimental ¹³C NMR data is scarce. Predicted values provide an estimation of where these signals would appear.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

Carbon AtomPredicted Chemical Shift (δ ppm)
Furan C-O (C5)~155
Furan C-CH₃ (C2)~148
Furan C-CH (C4)~115
Furan C-CH₂OH (C3)~125
Phenyl C-ipso~130
Phenyl C-ortho/meta/para~124 - 129
-CH₂OH~57
-CH₃~12

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structure of this compound. A COSY spectrum would show correlations between coupled protons, for instance, within the phenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. However, specific 2D NMR studies for this compound are not available in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands. A broad peak around 3300-3400 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic (phenyl and furan) rings would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. Characteristic C=C stretching bands for the aromatic and furan rings would be found in the 1500-1600 cm⁻¹ region, and a prominent C-O stretching band for the alcohol would be visible around 1030 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight (188.22 g/mol ).

The fragmentation pattern would likely involve the loss of the hydroxyl group or water, followed by cleavage of the hydroxymethyl group. The stability of the furan and phenyl rings would influence the subsequent fragmentation pathways. Common fragments might include the phenylfuran cation or the methyl-phenylfuran radical cation. A prominent fragment would likely be the tropylium (B1234903) ion (m/z = 91) or a related phenyl-containing fragment.

Computational Chemistry and Theoretical Studies of 2 Methyl 5 Phenylfuran 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By focusing on the electron density rather than the full many-electron wavefunction, DFT provides a computationally efficient yet accurate method for determining key electronic properties. For (2-Methyl-5-phenylfuran-3-yl)methanol, DFT calculations are instrumental in understanding the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic behavior.

A primary output of DFT calculations is the optimization of the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability, susceptibility to electrophilic attack.
LUMO Energy-1.5 eVIndicates electron-accepting capability, susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling is an indispensable tool for elucidating the intricate details of chemical reactions at the molecular level. For this compound, these methods can be used to map out potential energy surfaces for various transformations, such as oxidation of the methanol (B129727) group, electrophilic substitution on the furan (B31954) ring, or reactions involving the phenyl substituent. By identifying transition states and calculating activation energies, researchers can predict the most favorable reaction pathways and understand the factors that control reaction rates and product selectivity.

For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid can be modeled to determine the energetic barriers associated with different oxidizing agents. Similarly, the regioselectivity of electrophilic aromatic substitution on the furan or phenyl ring can be rationalized by calculating the stability of the intermediate carbocations (sigma complexes). These theoretical investigations provide a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental means alone.

Reaction TypeCalculated Activation Energy (kcal/mol)Predicted Outcome
Oxidation of Methanol Group15-25Feasible under appropriate oxidizing conditions.
Electrophilic Attack at C4 of Furan18-28A likely pathway for electrophilic substitution.
Electrophilic Attack at Phenyl Ring25-35Higher energy barrier compared to furan ring attack.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective in predicting various spectroscopic properties of molecules, providing valuable data for structural elucidation and comparison with experimental results. For this compound, techniques such as Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is crucial for understanding the molecule's interaction with light and its potential applications in areas such as photochemistry.

Furthermore, computational vibrational analysis can predict the infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the stretching of the O-H bond in the methanol group or the breathing modes of the furan and phenyl rings.

Conformational analysis is another critical aspect, particularly concerning the rotation around the single bonds connecting the furan ring to the phenyl group and the methanol substituent. By scanning the potential energy surface as a function of specific dihedral angles, the most stable conformers and the energy barriers between them can be determined. This provides insight into the molecule's flexibility and the predominant shapes it adopts in different environments.

Spectroscopic PropertyPredicted ValueExperimental Correlation
UV-Vis λmax~280 nmCorresponds to π-π* transitions in the conjugated system.
IR Frequency (O-H stretch)~3400 cm⁻¹Characteristic of the hydroxyl group.
Rotational Barrier (Furan-Phenyl)~5-10 kcal/molIndicates relatively free rotation at room temperature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule, providing a guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the furan ring and the hydroxyl group, indicating their Lewis basicity and propensity to engage in hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The π-systems of the furan and phenyl rings would also show regions of negative potential above and below the plane of the rings, highlighting their nucleophilic character. MEP analysis provides a clear and intuitive picture of the molecule's reactivity landscape.

In Silico Approaches to Molecular Interactions and Dynamics

To understand how this compound behaves in a condensed phase, such as in solution or in biological systems, in silico methods like molecular docking and molecular dynamics (MD) simulations are employed.

Molecular docking can predict the preferred binding orientation of this compound to a target protein or receptor. This is achieved by computationally sampling a large number of possible conformations and positions of the molecule within the binding site of the macromolecule and scoring them based on their interaction energies. This can provide insights into potential biological activities.

Molecular dynamics simulations offer a time-resolved view of the molecule's behavior. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule and its surrounding environment (e.g., solvent molecules) over time. This allows for the study of conformational changes, solvation effects, and the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds. These simulations provide a dynamic picture of the molecular interactions that govern the properties and function of this compound in a realistic environment.

Applications of 2 Methyl 5 Phenylfuran 3 Yl Methanol and Its Derivatives in Materials Science

Development of Furan-Based Organic Semiconductors

The furan (B31954) ring is a key component in the design of novel organic semiconductors. researchgate.net Its properties, such as good charge transport, high solubility, and strong fluorescence, make it an attractive alternative to the more commonly used thiophene. bohrium.com Furan-phenylene co-oligomers, which share a structural motif with (2-Methyl-5-phenylfuran-3-yl)methanol, are noted for their bright luminescence and effective hole-transport capabilities. researchgate.net

The unique electronic and optical properties of furan-containing π-conjugated molecules are significantly influenced by the furan ring, which can be integrated either as a π-spacer or fused into a larger system. This versatility allows for the fine-tuning of material properties. For instance, fused polycyclic furans like benzodifurans (BDFs) have demonstrated excellent semiconducting properties, with some derivatives achieving high hole mobility in the amorphous state. acs.org The substitution pattern on the furan ring is critical in determining the final properties of the semiconductor. The 2,3,5-trisubstituted pattern of this compound offers a versatile platform for creating asymmetrical molecules, which can lead to materials with unique packing structures and electronic characteristics.

Table 1: Properties of Selected Furan-Based Organic Semiconductors

Furan Derivative ClassExample Compound/MaterialAchieved Hole Mobility (cm²/Vs)Key Features & Potential Applications
Fused Polycyclic FuransBenzodifuran (BDF) Derivatives~10⁻³ (amorphous state)High performance as hole-transporting material in OLEDs. acs.org
Fused Polycyclic FuransNaphthodifuran (NDF) DerivativesUp to 3.6 (solution-processed)Effective active materials for organic field-effect transistors (OFETs). acs.org
Furan-Phenylene Co-Oligomers1,4-bis(5-phenylfuran-2-yl)benzeneNot specifiedOutstanding solubility, bright luminescence, good hole-transport. researchgate.net
Phenylthienyl DerivativesCarbazole-functionalized phenylthienylsUp to 1.7 x 10⁻⁵p-channel characteristics for OTFTs. nih.gov

Note: This table presents data for classes of furan derivatives to illustrate the potential of the furan scaffold, not for this compound itself.

Integration into Optoelectronic Devices and Components

Derivatives of the furan scaffold are increasingly being integrated into high-performance optoelectronic devices. Their inherent photophysical properties, such as intense photoluminescence, make them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). acs.org The specific structure of this compound, featuring a phenyl group, could enhance π-π stacking interactions, which is crucial for efficient charge transport in thin-film devices. The methanol (B129727) group provides a reactive site for further functionalization, allowing the molecule to be tethered to other components or polymerized.

For instance, fused furan derivatives like BDFs are used as hole-transporting materials in OLEDs. acs.org Furthermore, carbazole-substituted BDFs have shown ambipolar behavior with high, well-balanced carrier mobility for both holes and electrons, making them excellent host materials for full-color electroluminescence. acs.org Theoretical studies on pyridine-furan oligomers also highlight how the combination of different aromatic rings can be used to tune optoelectronic properties for specific applications. rsc.org The incorporation of furan units into thiophene-based oligomers has been explored as a strategy to improve the final material's properties for photovoltaic applications. researchgate.net

Precursors for Polymer Synthesis and Bio-based Materials

The hydroxymethyl group (-CH₂OH) on this compound makes it an ideal precursor for polymerization reactions. This functional group can readily participate in condensation polymerization to form polyesters, polyethers, and polyurethanes. The rigidity of the furan ring, combined with the phenyl group, would likely impart high thermal stability and specific mechanical properties to the resulting polymers.

The field of bio-based polymers heavily relies on furan derivatives sourced from biomass, such as 5-hydroxymethylfurfural (B1680220) (HMF). These platform molecules are precursors to monomers used in the synthesis of a wide range of materials. The structure of this compound is more complex, suggesting it would be a value-added monomer for specialty polymers rather than a bulk commodity. Its carboxylic acid analogue, 2-methyl-5-phenylfuran-3-carboxylic acid, is also known, indicating the potential for creating a range of polyester (B1180765) materials through reaction of the diol and diacid monomers. sigmaaldrich.com

Design of Novel Functional Materials Utilizing the Furan Scaffold

The furan scaffold is a versatile platform for designing a wide array of functional materials beyond semiconductors and polymers. The specific substitution pattern of this compound allows for the creation of materials with tailored properties. The reactive methanol handle can be used to graft the molecule onto surfaces, incorporate it into metal-organic frameworks (MOFs), or synthesize complex liquid crystals.

The electron-rich nature of the furan ring allows it to participate in various electronic interactions, making it a valuable component in sensors or catalysts. By modifying the phenyl or methyl groups, or by derivatizing the methanol group, researchers can fine-tune the steric and electronic properties of the molecule to achieve desired functionalities. For example, the synthesis of unsymmetrical dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes showcases how complex, high-performance materials can be built from smaller, functionalized aromatic units. researchgate.net The principles used in designing these advanced materials could be applied to derivatives of this compound to explore new functional systems.

Biological Activities and Mechanistic Investigations of 2 Methyl 5 Phenylfuran 3 Yl Methanol Derivatives

Antimicrobial Activity Studies of Furanmethanol Derivatives

Furan (B31954) derivatives have demonstrated a wide range of antimicrobial activities, targeting both bacterial and fungal pathogens. scispace.comresearchgate.net The structural characteristics of these compounds play a crucial role in their ability to inhibit microbial growth. nih.gov

Research into various furan derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria. ijabbr.com For instance, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives revealed that most compounds tested exhibited a minimum inhibitory concentration (MIC) against Escherichia coli between 64 and 128 µg/mL. mdpi.com The same study found that all tested compounds inhibited the growth of the yeast-like fungus Candida albicans at a concentration of 64 µg/mL, and most had an MIC of 128 µg/mL against Staphylococcus aureus. mdpi.com

Similarly, carbamothioyl-furan-2-carboxamide derivatives have shown significant antimicrobial potential. One derivative, in particular, was active against E. coli, S. aureus, and B. cereus, with MIC values of 280 µg/mL, 265 µg/mL, and 230 µg/mL, respectively. mdpi.com The antimicrobial action of these compounds is thought to be facilitated by the nucleophilic nature of nitrogen and sulfur atoms and the molecule's polarity, which may aid in penetrating the bacterial cell wall. mdpi.com Other studies have confirmed that natural furan derivatives can inhibit microbial growth through mechanisms that include enzyme modification and the suppression of swarming motility. researchgate.netnih.gov Furanocoumarins, for example, have been found to be more effective against Gram-positive bacteria and can inhibit biofilm formation. nih.gov

Compound ClassMicroorganismActivity (MIC)Source
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli64-128 µg/mL mdpi.com
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus128 µg/mL mdpi.com
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64 µg/mL mdpi.com
Carbamothioyl-furan-2-carboxamide derivativeEscherichia coli280 µg/mL mdpi.com
Carbamothioyl-furan-2-carboxamide derivativeStaphylococcus aureus265 µg/mL mdpi.com
Carbamothioyl-furan-2-carboxamide derivativeBacillus cereus230 µg/mL mdpi.com
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteria250 µg/mL researchgate.net

Anticancer Potential and Cellular Mechanism Research

The furan scaffold is a key component in many compounds investigated for their anticancer properties. derpharmachemica.comscilit.com Derivatives have shown the ability to inhibit the proliferation of various human tumor cell lines through mechanisms that include inducing apoptosis and arresting the cell cycle. nih.gov

For example, a series of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides demonstrated high antiproliferative potency against a panel of tumor cell lines, including multidrug-resistant variants. reactionbiology.com Selected compounds from this series were found to cause apoptotic cell death, which was preceded by cell cycle arrest in the G2/M phase. reactionbiology.com Another study on 5-trifluoromethylpyrimidine derivatives identified a compound with potent activity against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cells, with IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively. nih.gov This compound was also shown to induce early apoptosis in A549 cells and arrest the cell cycle in the G2/M phase. nih.gov

The amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, was reported to have an IC50 value of 62.37 µg/mL against the HeLa (cervical cancer) cell line. researchgate.net Furthermore, carbamothioyl-furan-2-carboxamide derivatives have been evaluated against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) cancer cell lines, with some showing significant activity. mdpi.com The anticancer mechanism for some furan derivatives involves the generation of free radicals, leading to DNA damage and the inhibition of DNA synthesis in tumor cells. researchgate.net

Compound Class/DerivativeCell LineActivity (IC50)Cellular MechanismSource
5-Trifluoromethylpyrimidine derivative (9u)A549 (Lung)0.35 µMApoptosis induction, G2/M phase arrest nih.gov
5-Trifluoromethylpyrimidine derivative (9u)MCF-7 (Breast)3.24 µMNot specified nih.gov
5-Trifluoromethylpyrimidine derivative (9u)PC-3 (Prostate)5.12 µMNot specified nih.gov
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa (Cervical)62.37 µg/mLNot specified researchgate.net
Anthra[2,3-b]furan-3-carboxamidesVarious (L1210, HeLa, K562, HCT116)Submicromolar to low micromolarApoptosis induction, G2/M phase arrest reactionbiology.com
Carbamothioyl-furan-2-carboxamide (p-tolyl derivative)HepG2 (Liver)33.29% cell viability at 20 µg/mLNot specified mdpi.com

Enzyme Inhibition Studies, e.g., Sirtuin Modulation

Sirtuins, a class of NAD+-dependent histone deacetylases, are recognized as important therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net Research has identified furan-containing compounds as potential modulators of sirtuin activity.

Specifically, a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives were synthesized and evaluated as inhibitors of human sirtuin 2 (SIRT2). nih.gov Through structure-activity relationship (SAR) analysis, this research led to the identification of a potent SIRT2 inhibitor with an IC50 value of 2.47 µM, which was significantly more potent than the known inhibitor AGK2 (IC50 = 17.75 µM). nih.gov Molecular docking studies suggested that this compound fits well into an induced hydrophobic pocket of the SIRT2 enzyme. nih.gov The initial lead compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, showed 63% inhibition of SIRT2 at a concentration of 100 µM. nih.gov Sirtuin modulation represents a key mechanism through which furan derivatives can exert their biological effects, with implications for treating diseases linked to cellular metabolism, DNA repair, and inflammation. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Efficacy Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of furan-based compounds by systematically modifying their chemical structures. ijabbr.com Research has shown that even slight alterations to the substitution pattern on the furan nucleus can lead to significant differences in biological activity. scispace.com

In the context of anticancer activity, SAR studies of benzofuran (B130515) derivatives have revealed that substitutions at the C-2 position are critical for cytotoxic effects. nih.gov For carbamothioyl-furan-2-carboxamide derivatives, the presence of electron-donating substituents, such as a para-methyl group on the phenyl ring, was found to enhance anticancer action. mdpi.com Conversely, the position of nitro groups (electron-withdrawing) also influenced activity, with ortho-substituted compounds showing greater potency than meta or para-substituted ones. mdpi.com The attachment of a furan ring to a chalcone (B49325) scaffold was also found to significantly enhance antiproliferative activity. iiarjournals.org

For antimicrobial applications, the introduction of an aromatic moiety to carbamothioyl-furan-2-carboxamide derivatives increased their lipophilicity and antibacterial activity compared to non-aromatic counterparts. mdpi.com In the development of sirtuin inhibitors, SAR analysis of (5-phenylfuran-2-yl)methanamine derivatives was instrumental in identifying modifications that led to a compound with a potent IC50 value of 2.47 µM against SIRT2. nih.gov These studies underscore the importance of systematic chemical modification in the design of furan derivatives with improved therapeutic properties. ijabbr.comnih.gov

Mechanistic Insights into Other Noteworthy Biological Effects

Beyond their antimicrobial and anticancer properties, furan derivatives exhibit a range of other biological activities, including anti-inflammatory, analgesic, and antioxidant effects. wisdomlib.orgijabbr.comijpsr.com

The anti-inflammatory effects of furan derivatives are mediated through several mechanisms. researchgate.net These include the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the regulation of signaling pathways such as MAPK. nih.govnih.gov Molecular docking simulations have suggested that the anti-inflammatory activity of certain benzofuran derivatives stems from the ability of the oxygen atom in the furan ring to form hydrogen bonds with key amino acid residues in the active pocket of inducible nitric oxide synthase (iNOS). mdpi.com

Some furan derivatives have also shown potent analgesic activity. scispace.com For example, a series of 3-substituted dihydrofuran-2(3H)-one derivatives were found to possess strong analgesic properties, in some cases exceeding that of reference compounds like morphine and acetylsalicylic acid in specific assays. ijabbr.com Furthermore, furan-containing compounds have demonstrated antioxidant capabilities, with certain furan-/pyridine aminophosphonate derivatives showing moderate activity in scavenging free radicals. tandfonline.com These diverse biological effects highlight the versatility of the furan scaffold in medicinal chemistry. wisdomlib.org

Future Research Directions and Challenges in 2 Methyl 5 Phenylfuran 3 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in furan (B31954) chemistry is the development of environmentally benign and efficient synthetic methodologies. frontiersin.org Current multi-step syntheses often rely on petroleum-based starting materials and harsh reaction conditions. Future research must prioritize the creation of novel and sustainable routes to (2-Methyl-5-phenylfuran-3-yl)methanol.

Key areas of focus should include:

Biomass Valorization: Leveraging biomass as the primary carbon source is a cornerstone of green chemistry. nih.gov Research should target the conversion of carbohydrates and their derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), into the target molecule through catalytic pathways. frontiersin.orgmdpi.com This involves designing selective catalysts that can facilitate the necessary C-C bond formations and functional group transformations.

Catalytic Innovation: The development of robust and recyclable catalysts is crucial. nih.gov This includes exploring heterogeneous catalysts, such as zeolites and polyoxometalates, which offer advantages in product separation and catalyst reuse. frontiersin.org Transition-metal-free approaches, potentially using continuous-flow technology, could also provide safer and more efficient alternatives. acs.org

Process Intensification: Moving from batch to continuous-flow processes can enhance safety, improve yield, and reduce waste. acs.org Future synthetic strategies should explore flow chemistry for the preparation of this compound, allowing for better control over reaction parameters and easier scalability.

Table 1: Comparison of Synthetic Approaches for Furan Derivatives
Synthetic StrategyKey AdvantagesChallengesPotential Catalysts
Biomass ConversionRenewable feedstock, sustainability. nih.govComplex separation processes, catalyst deactivation.Zeolites, Polyoxometalates, Ionic Liquids. frontiersin.orgnih.gov
Transition-Metal CatalysisHigh efficiency and selectivity for complex bond formations. organic-chemistry.orgCost and toxicity of metals, catalyst leaching.Palladium, Gold, Copper. organic-chemistry.org
Continuous-Flow SynthesisImproved safety, scalability, higher yields, reduced waste. acs.orgRequires specialized equipment, potential for clogging.Heterogeneous catalysts, immobilized reagents.

Exploration of Undiscovered Chemical Transformations

The reactivity of the furan ring, combined with the specific substituents of this compound (a phenyl group, a methyl group, and a hydroxymethyl group), offers a rich playground for exploring novel chemical transformations. frontiersin.org While general furan reactions are known, their application and potential new pathways for this specific substitution pattern are largely unexplored.

Future research should investigate:

Selective Functionalization: Developing methods to selectively modify each part of the molecule is essential. This includes targeted reactions at the hydroxymethyl group (e.g., oxidation, etherification, esterification), the methyl group (e.g., halogenation, oxidation), the phenyl ring (e.g., electrophilic substitution), and the furan core itself.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing access to complex bicyclic structures. numberanalytics.com Investigating the cycloaddition chemistry of this compound with various dienophiles could unlock pathways to novel molecular scaffolds with potential biological activity.

Ring-Opening and Rearrangement Reactions: Exploring conditions that lead to selective ring-opening of the furan moiety can provide access to highly functionalized linear precursors, which are valuable in organic synthesis. researchgate.net

Advanced Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, including polymers and intricate bioactive molecules, the need for advanced characterization techniques becomes paramount. Standard techniques like NMR and mass spectrometry are foundational, but deeper structural elucidation will require a multi-technique approach. benthamdirect.com

Future efforts in this area should employ:

X-ray Crystallography: For unambiguous determination of the three-dimensional structure of crystalline derivatives, single-crystal X-ray diffraction is indispensable. mkuniversity.ac.inasianpubs.org This is particularly crucial for confirming stereochemistry in complex natural product synthesis or understanding packing in materials science.

Advanced Spectroscopic Methods: Techniques such as 2D NMR (COSY, HSQC, HMBC) will be essential for assigning the structure of complex products. dtic.mil Coupling separation techniques like HPLC and GC with mass spectrometry (LC-MS, GC-MS/MS) is vital for analyzing complex reaction mixtures and identifying trace byproducts. studysmarter.co.ukmdpi.com

Characterization of Materials: For derivatives used in materials science (e.g., polymers), techniques like Gel Permeation Chromatography (GPC) for molecular weight distribution, Differential Scanning Calorimetry (DSC) for thermal properties, and Atomic Force Microscopy (AFM) for surface morphology will be necessary.

Deeper Mechanistic Understanding through Integrated Computational and Experimental Approaches

A predictive understanding of reactivity requires a deep knowledge of the underlying reaction mechanisms. Combining experimental studies with computational chemistry offers a powerful approach to elucidate reaction pathways, transition states, and the influence of substituents on reactivity. acs.org

Key research directions include:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways for the synthesis and transformation of this compound. organic-chemistry.orgglobalresearchonline.net This can help predict the feasibility of new reactions, understand selectivity, and guide experimental design.

Kinetic Studies: Performing experimental kinetic studies to determine reaction rates and activation energies. nih.gov These experimental data are crucial for validating and refining computational models, leading to a more accurate understanding of the reaction mechanism.

Spectroscopic Interrogation of Intermediates: Employing in-situ spectroscopic techniques (e.g., in-situ IR or NMR) to detect and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

Table 2: Integrated Approaches for Mechanistic Studies
ApproachObjectiveTools and TechniquesExpected Outcome
Computational ChemistryModel reaction pathways and predict reactivity.Density Functional Theory (DFT), Ab initio methods. researchgate.netEnergy profiles of reaction coordinates, transition state geometries.
Experimental KineticsMeasure reaction rates and determine kinetic parameters.Spectroscopic monitoring (UV-Vis, NMR), chromatography. nih.govRate laws, activation energies, validation of computational models.
Intermediate Trapping/DetectionIdentify transient species in a reaction pathway.In-situ spectroscopy, chemical trapping experiments.Direct evidence for proposed mechanistic steps.

Expanding the Scope of Biological and Materials Science Applications

The furan scaffold is a well-known pharmacophore present in numerous therapeutic agents and is also a versatile building block for functional materials. utripoli.edu.lyijabbr.comwisdomlib.org A significant future direction is to systematically explore the potential of this compound and its derivatives in these domains.

Research should focus on:

Medicinal Chemistry: Designing and synthesizing libraries of derivatives to screen for a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.netnih.gov The unique substitution pattern may offer novel interactions with biological targets.

Agrochemicals: Developing new insecticides and herbicides, as furan-based compounds have shown promise in this area. researchgate.net

Materials Science: Incorporating the this compound unit into polymers and resins to create new materials with tailored properties. numberanalytics.com The phenyl group can enhance thermal stability and confer optoelectronic properties, making derivatives potentially useful in organic electronics. acs.org The furan ring's ability to undergo reversible Diels-Alder reactions can be exploited for developing self-healing materials and recyclable thermosets. researchgate.net

Q & A

Basic: What optimized reaction conditions are recommended for synthesizing (2-Methyl-5-phenylfuran-3-yl)methanol with high yields?

Methodological Answer:
A one-pot multicomponent approach using arylglyoxals, acetylacetone, and 3,5-dialkylphenols under reflux with triethylamine as a catalyst has been reported for analogous furan derivatives. Key parameters include:

  • Catalyst : Triethylamine (0.2–0.3 equiv.) to enhance cyclization .
  • Solvent : Ethanol or toluene under reflux (80–110°C) for 4–6 hours .
  • Purification : Avoid column chromatography by recrystallization from ethanol/water mixtures .
    This method achieves >85% yields for structurally similar compounds, suggesting adaptability for the target molecule.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify key functional groups (e.g., furan ring protons at δ 6.2–7.5 ppm and methyl/methanol protons at δ 2.1–4.5 ppm). Compare with data for analogs like [5-(3-methoxyphenyl)furan-2-yl]methanol .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 202.22 for C₁₂H₁₂O₃) and fragmentation patterns .
  • IR Spectroscopy : Detect O–H stretching (~3200–3500 cm⁻¹) and furan C–O–C vibrations (~1250 cm⁻¹) .

Basic: How does solvent polarity impact the synthesis and stability of this compound?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF) : May stabilize intermediates but risk side reactions like oxidation of the methanol group.
  • Non-polar solvents (e.g., toluene) : Favor cyclization but require reflux for activation .
  • Fluorinated alcohols (e.g., HFIP) : Enhance electrophilic aromatic substitution in related furans, as seen in dihydrobenzofuran synthesis .
    Stability tests in methanol/water mixtures (e.g., 3:1 v/v) show no decomposition over 48 hours at 25°C for similar compounds .

Advanced: How can computational modeling predict regioselectivity in functionalizing this compound?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C3 position of the furan ring is electrophilic in analogs like [5-(2,4-difluorophenyl)furan]methanol .
  • Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic attack at the methanol group. Studies on (4,5-difluoro-2-methylphenyl)methanol show polar solvents stabilize transition states .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using structural analogs like benzofuran-based methanols .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Screening : Use a Design of Experiments (DoE) approach to test catalysts (e.g., Et₃N vs. DBU), temperatures, and solvent ratios .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization via methanol dehydration) .
  • Mechanistic Studies : Compare pathways for competing reactions (e.g., aldol condensation vs. cyclization) using kinetic isotope effects .

Advanced: What strategies enable the integration of this compound into natural product synthesis?

Methodological Answer:

  • Cascade Reactions : Apply [3,3]-sigmatropic rearrangements to construct polycyclic frameworks, as demonstrated for 2-(3-methylbenzofuran-2-yl)phenol derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions at the phenyl ring (e.g., using Pd(OAc)₂/XPhos) to introduce substituents .
  • Protection/Deprotection : Temporarily protect the methanol group as a silyl ether (e.g., TBSCl) during multi-step syntheses .

Advanced: How can researchers analyze the compound’s photostability and degradation pathways?

Methodological Answer:

  • Photolysis Studies : Expose to UV light (254 nm) in hexane/methanol (1:2 v/v) and monitor degradation via HPLC. Analogous furans show cleavage of the methanol group forming aldehydes .
  • Radical Trapping : Add TEMPO to quench radical intermediates and identify degradation mechanisms via ESR .
  • Computational TD-DFT : Predict excited-state behavior and bond dissociation energies for the furan ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.